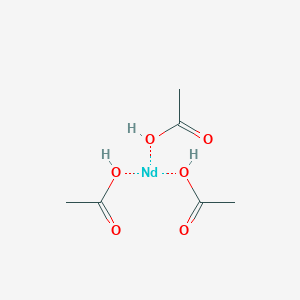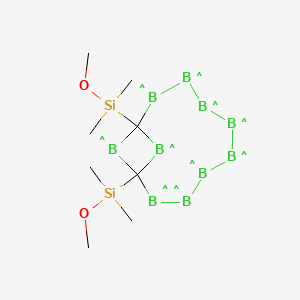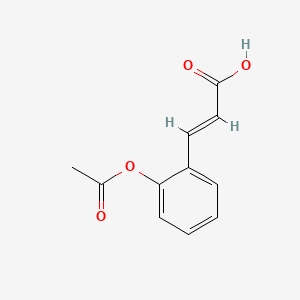
TRIMETHYL-D3-AMINE (METHYL-D3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-D3-amine (Methyl-D3): is a deuterated form of trimethylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitromethane Route: Nitromethane reacts with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-D3.
Phthalimide Route: N-(1,1,1-trideuteriomethyl)phthalimide reacts with acids to form salts of trimethyl-D3-amine.
Industrial Production Methods: The industrial production of trimethyl-D3-amine typically follows the same synthetic routes but on a larger scale, ensuring high efficiency and low cost .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trimethyl-D3-amine can undergo oxidation reactions, forming various oxidized products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: Trimethyl-D3-amine can participate in nucleophilic substitution reactions, forming quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and epoxides are common reagents.
Major Products:
Oxidation: Oxidized amine derivatives.
Reduction: Simpler amine compounds.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Trimethyl-D3-amine exerts its effects primarily through its interactions with enzymes and receptors involved in amine metabolism. The deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and pathways .
Comparación Con Compuestos Similares
Trimethylamine: The non-deuterated form, commonly used in industrial applications.
Dimethylamine: A related compound with two methyl groups, used in various chemical syntheses.
Uniqueness: Trimethyl-D3-amine’s uniqueness lies in its deuterium content, which provides distinct advantages in analytical and synthetic applications, such as enhanced stability and altered reaction kinetics .
Propiedades
Número CAS |
16585-34-5 |
|---|---|
Fórmula molecular |
C3H6D3N |
Peso molecular |
62.13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)

